2,5-Diphenyl-1,3,4-thiadiazole

Description

The exact mass of the compound 2,5-Diphenyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diphenyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diphenyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

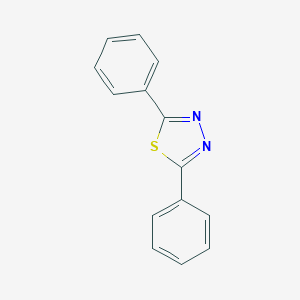

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZWCRGTHNZTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163112 | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456-21-9 | |

| Record name | 2,5-Diphenyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the History, Synthesis, and Application of 2,5-Diphenyl-1,3,4-thiadiazole

Abstract

This guide provides a comprehensive technical overview of 2,5-Diphenyl-1,3,4-thiadiazole, a key heterocyclic compound that has transitioned from a subject of early academic curiosity to a cornerstone scaffold in modern drug discovery and materials science. We will explore the historical milestones of the 1,3,4-thiadiazole ring's discovery, detail both classical and contemporary synthetic protocols with an emphasis on the underlying reaction mechanisms, and critically evaluate its applications, particularly in oncology. This document is structured to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the compound's synthesis and its burgeoning potential as a therapeutic agent.

Introduction: The 1,3,4-Thiadiazole Scaffold – A Privileged Structure

In the vast landscape of heterocyclic chemistry, the 1,3,4-thiadiazole ring system occupies a position of significant interest. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[1] This structural mimicry is a cornerstone of its pharmacological relevance, allowing it to interact with biological systems and interfere with processes like DNA replication.[1] The inherent stability conferred by its aromaticity, coupled with the unique electronic properties of the sulfur heteroatom, makes the 1,3,4-thiadiazole nucleus a "privileged scaffold".[2] Derivatives of this core structure have demonstrated an exceptionally broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties, making them a fertile ground for the development of novel therapeutics.[3][4]

Historical Context: The Dawn of Thiadiazole Chemistry

The journey of the 1,3,4-thiadiazole ring system began in the late 19th century. The initial description of this heterocyclic family is credited to Fischer in 1882, with subsequent foundational work by Bush and his contemporaries.[2] The fundamental properties of the ring system were further elucidated by Kuh and Freund in 1890.[2] However, it was not until 1956 that the true electronic nature and aromatic character of the ring system were definitively demonstrated by Goerdler and his colleagues, cementing its place in heterocyclic chemistry.[2] This early work laid the theoretical groundwork that enabled future generations of chemists to synthesize and explore the vast chemical space of its derivatives, including the symmetrically substituted 2,5-Diphenyl-1,3,4-thiadiazole.

Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole: From Classical to Modern Methods

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring is a classic exercise in heterocyclic synthesis, typically involving the formation of a C-S-C and N-N bond linkage through cyclization. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.

Workhorse Synthesis: Acid-Catalyzed Cyclization of 1,2-Dibenzoylhydrazine

A robust and frequently employed method involves the reaction of 1,2-dibenzoylhydrazine with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This approach is favored for its reliability and good yields.

Causality of Experimental Choices:

-

1,2-Dibenzoylhydrazine: This starting material provides the core C-N-N-C backbone and the two phenyl substituents in the correct orientation.

-

Lawesson's Reagent: This thionating agent is preferred over P₄S₁₀ in many modern labs due to its better solubility in organic solvents and often cleaner reactions. Its function is to replace the two carbonyl oxygens with sulfur atoms, which is the key step enabling the subsequent cyclization.

-

Anhydrous Toluene/Xylene: The reaction is run in a high-boiling, non-protic solvent to ensure the reactants remain in solution and to provide the thermal energy needed to drive the reaction to completion. The anhydrous condition is critical to prevent hydrolysis of the thionating agent.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dibenzoylhydrazine (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or xylene) to create a slurry.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred slurry at room temperature. Caution: The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 110-140 °C) and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2,5-Diphenyl-1,3,4-thiadiazole.

Synthetic Workflow Diagram:

Caption: Mechanism of action for a thiadiazole-based HDAC inhibitor.

Quantitative Data: In Vitro Activity The potency of these derivatives is striking. One lead compound, designated 4j , demonstrated exceptional activity.

Table 2: Anticancer Activity of Lead Compound 4j

| Compound | Target | IC₅₀ | Cell Lines | Reference |

| 4j | HDAC1 | 15 nM | HCT116, MC38 | [5][6] |

This level of potency against a key cancer target validates 2,5-diphenyl-1,3,4-thiadiazole as a promising scaffold for developing novel antitumor agents, particularly for solid tumors where other HDAC inhibitors have shown limited efficacy. [5]

Future Potential: Neurological and Antimicrobial Applications

While oncology is the most developed area, the broader 1,3,4-thiadiazole class is known for potent anticonvulsant activity. [7]This suggests that 2,5-Diphenyl-1,3,4-thiadiazole could serve as a valuable starting point for developing new treatments for epilepsy and other neurological disorders. Furthermore, its wide-ranging antimicrobial profile presents opportunities for developing new agents to combat drug-resistant bacteria and fungi. [3]

Conclusion and Future Outlook

From its discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, the 1,3,4-thiadiazole ring system, and specifically the 2,5-diphenyl derivative, has proven to be of enduring scientific importance. Its synthetic accessibility, chemical stability, and biological versatility have fueled its exploration for a wide array of applications. The demonstrated success in developing potent HDAC inhibitors for cancer therapy is a testament to its potential. Future research should focus on optimizing the pharmacokinetic properties of these anticancer agents, exploring their utility in treating neurological disorders, and leveraging their structure to combat infectious diseases. 2,5-Diphenyl-1,3,4-thiadiazole is not merely a historical compound; it is an active and promising platform for the next generation of therapeutic innovations.

References

-

Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 09(05). Available from: [Link]

-

Sharma, B., Verma, A., Prajapati, S., & Sharma, U.K. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. Available from: [Link]

-

Chen, C., Li, X., Wang, Y., et al. (2022). Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity. European Journal of Medicinal Chemistry, 243, 114634. Available from: [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available from: [Link]

-

Jololiddinov, F. Y. U., Xaitboev, X., & Boboev, B. N. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences, 2(09), 143-153. Available from: [Link]

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1530. Available from: [Link]

-

Saeed, A., Mfa, A., & Channar, P. A. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 690. Available from: [Link]

-

Abdel-Wahab, B. F., Hanafy, D. E., & El-Sayed, W. A. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Chemistry Central Journal, 18, 87. Available from: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4971-4979. Available from: [Link]

-

Shobha, S., Kemparajegowda, Swamy, S. G., Hassan, A. S., & Kempegowda, M. (2025). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Letters in Organic Chemistry. Available from: [Link]

-

Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(12), 21655–21669. Available from: [Link]

-

Kumar, R., & Kumar, S. (2014). Review article on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities. ResearchGate. Available from: [Link]

-

Plech, T., Wujec, M., & Siwek, A. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 21(8), 1047. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Properties of 2,5-Diphenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,5-Diphenyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delves into the core physicochemical characteristics of the parent 2,5-diphenyl substituted compound, offering insights into its synthesis, structure, and spectroscopic, thermal, and electrochemical behavior. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the 1,3,4-thiadiazole core.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and functional organic materials. Among these, the 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile. Derivatives of 1,3,4-thiadiazole have been extensively investigated for a range of therapeutic applications, including as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1] Notably, some 2,5-diphenyl-1,3,4-thiadiazole derivatives have been explored as histone deacetylase (HDAC) inhibitors with DNA binding affinity, highlighting the potential of this core structure in oncology.[2] This guide focuses on the parent compound, 2,5-Diphenyl-1,3,4-thiadiazole, to provide a detailed understanding of its intrinsic properties, which underpin the development of its more complex and functionally diverse derivatives.

Synthesis and Structural Elucidation

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of thiosemicarbazones.

Synthetic Pathway: From Benzoyl Chloride and Hydrazine

A prevalent method for synthesizing 2,5-diphenyl-1,3,4-thiadiazole involves the reaction of benzoyl chloride with hydrazine to form N,N'-dibenzoylhydrazine, which is then converted to the thiadiazole.

Caption: Synthetic workflow for 2,5-Diphenyl-1,3,4-thiadiazole.

Detailed Experimental Protocol

Step 1: Synthesis of N,N'-Dibenzoylhydrazine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine sulfate (1.30 g, 10 mmol) in 50 mL of 10% aqueous sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzoyl chloride (2.81 g, 20 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole

-

In a three-necked round-bottom flask fitted with a condenser and a nitrogen inlet, combine N,N'-dibenzoylhydrazine (2.40 g, 10 mmol) and phosphorus pentasulfide (P₄S₁₀) (4.44 g, 10 mmol) in 50 mL of anhydrous toluene.

-

Reflux the mixture under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 2,5-Diphenyl-1,3,4-thiadiazole as a crystalline solid.

Crystal Structure and Molecular Geometry

The molecular structure of 2,5-diphenyl-1,3,4-thiadiazole derivatives has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a nearly planar conformation of the central 1,3,4-thiadiazole ring. The phenyl substituents are typically twisted with respect to the thiadiazole core.

Table 1: Selected Crystallographic Data for a 2,5-disubstituted-1,3,4-thiadiazole derivative. [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.11 |

| b (Å) | 5.85 |

| c (Å) | 24.90 |

| β (°) | 96.85 |

| Volume (ų) | 1463.5 |

| Z | 4 |

Note: Data presented is for a representative derivative and serves to illustrate the general structural features. The C-S bond lengths within the thiadiazole ring are typically shorter than a standard single C-S bond, indicating some degree of delocalization of electron density.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Diphenyl-1,3,4-thiadiazole is crucial for its application in drug design and materials science.

Spectroscopic Properties

The spectroscopic signature of 2,5-Diphenyl-1,3,4-thiadiazole provides valuable information about its electronic structure and purity.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the symmetric nature of the molecule.

-

¹H NMR (400 MHz, CDCl₃): The aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.40-8.10 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum shows characteristic signals for the thiadiazole ring carbons and the phenyl ring carbons. The carbons of the thiadiazole ring (C2 and C5) are significantly downfield shifted due to the influence of the heteroatoms, typically appearing in the range of δ 160-170 ppm.[4] The phenyl carbons resonate in the aromatic region (δ 125-135 ppm).

Table 2: Representative NMR Data for 1,3,4-Thiadiazole Derivatives. [4][5]

| Nucleus | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 8.1 |

| Thiadiazole Carbons | 159 - 181 |

3.1.2. UV-Visible and Fluorescence Spectroscopy

2,5-Diphenyl-1,3,4-thiadiazole exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.

-

UV-Visible Absorption: In a suitable solvent such as methanol, the UV-Vis spectrum typically displays a strong absorption band in the ultraviolet region, corresponding to π-π* transitions within the conjugated system.

-

Fluorescence Emission: Upon excitation at its absorption maximum, the compound exhibits fluorescence, often in the violet-blue region of the electromagnetic spectrum. The photophysical properties are sensitive to the substitution on the phenyl rings.

Caption: Jablonski diagram illustrating absorption and fluorescence.

Thermal Stability

The thermal stability of 2,5-Diphenyl-1,3,4-thiadiazole is an important parameter for its processing and application in materials science.

-

Melting Point: The melting point of 2,5-Diphenyl-1,3,4-thiadiazole is reported to be in the range of 140-142 °C.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the compound. For many 1,3,4-thiadiazole derivatives, the onset of decomposition occurs at temperatures above 200 °C, indicating good thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC analysis can provide further information on phase transitions, such as melting and crystallization events.

Electrochemical Behavior

The redox properties of 2,5-Diphenyl-1,3,4-thiadiazole can be investigated using techniques such as cyclic voltammetry (CV). The thiadiazole ring can undergo both reduction and oxidation processes, and the potentials at which these occur are influenced by the nature of the substituents on the phenyl rings. This electrochemical activity is relevant for applications in organic electronics and sensor development.

Potential Applications in Drug Development

The 2,5-diphenyl-1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of new therapeutic agents.

-

Anticancer Agents: As previously mentioned, derivatives have shown potential as HDAC inhibitors.[2] The planar nature of the core allows it to interact with biological targets such as DNA and enzymes.

-

Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a common feature in many compounds with antibacterial and antifungal activity.

-

Anti-inflammatory Agents: Various derivatives have been synthesized and evaluated for their anti-inflammatory properties.

The fundamental properties outlined in this guide provide the essential knowledge base for the rational design of novel 2,5-diphenyl-1,3,4-thiadiazole derivatives with enhanced biological activity and optimized physicochemical properties for drug development.

Conclusion

2,5-Diphenyl-1,3,4-thiadiazole is a molecule with a rich chemical profile and significant potential for further exploration. Its robust synthesis, well-defined structure, and interesting photophysical and electrochemical properties make it an attractive scaffold for both medicinal chemistry and materials science. This technical guide has provided a detailed overview of its fundamental characteristics, offering a solid foundation for researchers to build upon in their quest for novel and innovative applications of this versatile heterocyclic compound.

References

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.

- Wera, M., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(18), 3349.

- Li, Y., et al. (2022). Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity. European Journal of Medicinal Chemistry, 240, 114634.

- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Diphenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2,5-Diphenyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The symmetric substitution with two phenyl rings in 2,5-diphenyl-1,3,4-thiadiazole creates a molecule with a unique electronic and structural profile, making it a valuable building block for novel therapeutic agents and functional organic materials. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for providing unambiguous atomic-level insight. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2,5-diphenyl-1,3,4-thiadiazole, grounded in spectroscopic principles and supported by data from closely related analogs.

Molecular Structure and Spectroscopic Implications

To interpret the NMR spectra of 2,5-diphenyl-1,3,4-thiadiazole, one must first consider its molecular structure and symmetry. The molecule possesses a C₂ axis of symmetry that passes through the sulfur atom of the thiadiazole ring. This symmetry element renders the two phenyl rings chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced.

Molecular Structure with Atom Numbering

Caption: Structure of 2,5-Diphenyl-1,3,4-thiadiazole with atom numbering.

Based on this structure, we can predict:

-

¹H NMR: Three unique signals for the ten phenyl protons. The ortho (H-2'/H-6'), meta (H-3'/H-5'), and para (H-4') protons will each produce a distinct signal.

-

¹³C NMR: Five unique signals for the fourteen carbon atoms. One signal for the two equivalent thiadiazole carbons (C2/C5) and four signals for the phenyl carbons (ipso, ortho, meta, and para).

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the 1,3,4-thiadiazole ring deshields the attached phenyl protons. The ortho protons (H-2'/H-6') are most affected due to their proximity to the heterocyclic ring and are expected to resonate at the lowest field (highest ppm value). The meta and para protons appear at higher fields.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-Diphenyl-1,3,4-thiadiazole

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ortho-H (H-2', H-6', H-2'', H-6'') | ~8.0 - 8.2 | Multiplet (dd) | 4H |

| meta-H (H-3', H-5', H-3'', H-5'') | ~7.4 - 7.6 | Multiplet (t) | 4H |

| para-H (H-4', H-4'') | ~7.4 - 7.6 | Multiplet (t) | 2H |

Note: The meta and para proton signals often overlap, forming a complex multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides key information about the carbon framework. The carbons of the 1,3,4-thiadiazole ring are significantly deshielded due to the influence of the adjacent electronegative nitrogen and sulfur atoms, causing them to appear at very low field. Studies on various 2,5-diaryl-1,3,4-thiadiazole derivatives consistently show the thiadiazole carbon signals in the range of 160-180 ppm.[1][3] The phenyl carbons appear in the typical aromatic region of 125-140 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Diphenyl-1,3,4-thiadiazole

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Thiadiazole (C2, C5) | ~165 - 175 |

| ipso-C (C1', C1'') | ~130 - 133 |

| para-C (C4', C4'') | ~130 - 132 |

| meta-C (C3', C5', C3'', C5'') | ~129 - 130 |

| ortho-C (C2', C6', C2'', C6'') | ~126 - 128 |

Field-Proven Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a self-validating system for the characterization of 2,5-diphenyl-1,3,4-thiadiazole.

Workflow for NMR Analysis

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: The choice of solvent is critical for sample solubility and to avoid interfering signals. Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) are used because they are "invisible" in ¹H NMR.

-

Protocol: Accurately weigh 5-10 mg of 2,5-diphenyl-1,3,4-thiadiazole and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a small vial. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Rationale: A homogeneous magnetic field (B₀) is essential for achieving high-resolution spectra with sharp lines. The "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field frequency, while "shimming" adjusts the magnetic field to maximize its homogeneity across the sample volume.

-

Protocol: Insert the NMR tube into the spectrometer. Use the instrument's software to "lock" onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Rationale: A standard 30° pulse angle is used to ensure adequate signal excitation without saturating the spins, allowing for a shorter relaxation delay between scans. Averaging multiple scans (16-32) improves the signal-to-noise ratio.

-

Protocol: Set up a standard proton experiment. Key parameters include a spectral width of ~16 ppm, a 30° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. Acquire 16 to 32 scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Rationale: The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is smaller than that of ¹H, resulting in a much lower intrinsic sensitivity. Therefore, a significantly higher number of scans (1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio. Broadband proton decoupling is employed to collapse ¹³C-¹H coupling, which simplifies the spectrum to single lines for each unique carbon and enhances the signal via the Nuclear Overhauser Effect (NOE).

-

Protocol: Set up a proton-decoupled carbon experiment. Use a spectral width of ~220 ppm, a 30° pulse, and a relaxation delay of 2 seconds. Acquire 1024 to 2048 scans.

-

-

Data Processing:

-

Rationale: The raw NMR data (Free Induction Decay, FID) is a time-domain signal that must be converted into a frequency-domain spectrum via a Fourier Transform. Phase and baseline corrections are mathematical adjustments to ensure the signals are correctly shaped and the baseline is flat for accurate integration and peak picking.

-

Protocol: Apply an exponential window function to the FID and perform a Fourier Transform. Manually or automatically correct the phase of the spectrum. Apply a baseline correction algorithm. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or using the known chemical shift of the residual solvent peak.

-

Conclusion

The NMR spectral data of 2,5-diphenyl-1,3,4-thiadiazole is highly characteristic and directly reflects its symmetric molecular structure. The ¹H spectrum is defined by a set of multiplets in the aromatic region, with the ortho-protons shifted downfield due to the electronic influence of the thiadiazole ring. The ¹³C spectrum is distinguished by a highly deshielded signal for the heterocyclic carbons. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra for structural confirmation, purity assessment, and as a foundation for the development of novel 1,3,4-thiadiazole-based compounds.

References

-

Shaimaa Adnan, Ahmed Jasim Mohammed, & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

Maj, A., Wnorowska, U., Bielenica, A., & Demkowicz, S. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(23), 5735. [Link]

-

El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-El-Fattah, M. F. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Medical Research & Health Sciences, 7(5), 1-13. [Link]

-

Koval'ova, V. V., et al. (2016). Salts of 2,5-dimercapto-1,3,4-thiadiazole. ResearchGate. [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

-

Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]

-

ATB (Automated Topology Builder). (n.d.). 1,3,4-thiadiazole-2,5-dithiol. ATB. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Molecules, 20(10), 18427-18441. [Link]

-

ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(3), 322. [Link]

-

Masih, H., et al. (2014). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766. [Link]

-

Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29169-29181. [Link]

-

Kumar, A., et al. (2016). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 2(1), 1-15. [Link]

Sources

FT-IR and mass spectrometry analysis of 2,5-Diphenyl-1,3,4-thiadiazole

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2,5-Diphenyl-1,3,4-thiadiazole

Executive Summary

2,5-Diphenyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to the versatile biological and photophysical properties of the 1,3,4-thiadiazole scaffold.[1] Unambiguous structural characterization is a prerequisite for any meaningful research and development involving this molecule. This guide provides a detailed technical overview of two primary analytical techniques for its structural elucidation: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical principles, present field-proven experimental protocols, and offer an expert interpretation of the spectral data. The complementary nature of FT-IR, which identifies key functional groups, and MS, which determines molecular weight and fragmentation patterns, provides a robust and self-validating system for confirming the identity and purity of 2,5-Diphenyl-1,3,4-thiadiazole. This document is intended for researchers, chemists, and quality control professionals who require a practical and scientifically grounded understanding of how to analyze this important chemical entity.

The Molecule: 2,5-Diphenyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] This core structure is a prevalent pharmacophore in drug design, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The aromaticity of the ring system contributes to its high stability and low toxicity in biological systems.[1] In 2,5-Diphenyl-1,3,4-thiadiazole, the substitution with two phenyl groups at positions 2 and 5 further enhances its thermal stability and modulates its electronic properties, making it a valuable building block.

The precise arrangement of its functional groups—the central thiadiazole ring and the two terminal phenyl rings—gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of 2,5-Diphenyl-1,3,4-thiadiazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectrum that acts as a molecular fingerprint. For 2,5-Diphenyl-1,3,4-thiadiazole, FT-IR is instrumental in confirming the presence of the key aromatic and heterocyclic functional groups.

Experimental Protocol: KBr Pellet Method

The solid nature of 2,5-Diphenyl-1,3,4-thiadiazole at room temperature makes the potassium bromide (KBr) pellet method an ideal choice for analysis. This protocol ensures a uniform dispersion of the analyte in an IR-transparent matrix, minimizing scattering effects.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 1-2 mg of the synthesized 2,5-Diphenyl-1,3,4-thiadiazole and 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to prevent light scattering.

-

Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to reduce atmospheric water and CO₂ interference.

-

Spectral Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be collected and automatically subtracted by the instrument software.

Caption: Experimental workflow for FT-IR analysis via the KBr pellet method.

Data Interpretation: Characteristic Spectral Features

The FT-IR spectrum of 2,5-Diphenyl-1,3,4-thiadiazole is dominated by vibrations from the aromatic phenyl rings and the central thiadiazole moiety. The absence of strong absorptions from groups like O-H (3200-3600 cm⁻¹) or C=O (1650-1800 cm⁻¹) is a key indicator of product purity.[2]

Table 1: Key FT-IR Absorption Bands for 2,5-Diphenyl-1,3,4-thiadiazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Significance |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Rings) | Confirms the presence of sp² C-H bonds, characteristic of the phenyl substituents.[2] |

| 1610 - 1570 | C=N Stretch | Thiadiazole Ring | This is a crucial diagnostic peak for the heterocyclic ring, arising from the stretching of the carbon-nitrogen double bond.[1] |

| 1500 - 1400 | C=C Stretch | Aromatic (Phenyl Rings) | These absorptions, often appearing as a pair of sharp bands, are indicative of the phenyl ring skeleton. |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | These strong bands are highly characteristic of a monosubstituted benzene ring, providing evidence for the phenyl groups. |

| ~700 | C-S-C Stretch | Thiadiazole Ring | The vibration of the carbon-sulfur bonds within the ring typically appears in the fingerprint region and confirms the thiadiazole core.[2] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For a stable aromatic molecule like 2,5-Diphenyl-1,3,4-thiadiazole, Electron Impact (EI) ionization is a highly effective method as it imparts sufficient energy to induce characteristic and reproducible fragmentation.

Experimental Protocol: Direct Infusion or GC-MS

Step-by-Step Methodology (Direct Infusion):

-

Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 100 µg/mL.

-

Instrument Setup: Set the mass spectrometer to EI mode. A standard ionization energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to library data. Set the mass analyzer to scan a suitable range, for example, m/z 40-400.

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or by infusing the solution for a few minutes.

-

Data Acquisition: Acquire the mass spectrum. The resulting plot will show the relative abundance of ions versus their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Fragmentation Pathways

The EI mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak (M⁺˙) and structural clues from the fragment ions.

-

Molecular Ion (M⁺˙): The molecular formula of 2,5-Diphenyl-1,3,4-thiadiazole is C₁₄H₁₀N₂S. Its monoisotopic mass is approximately 238.06 Da. Therefore, the most intense peak in the high-mass region of the spectrum should appear at m/z 238 . The presence of this peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The stability of the aromatic rings dictates the fragmentation. The thiadiazole ring is typically the initial site of fragmentation. The proposed pathways are based on the generation of stable cationic and neutral fragments.

Table 2: Major Fragment Ions in the EI Mass Spectrum of 2,5-Diphenyl-1,3,4-thiadiazole

| m/z (Mass-to-Charge) | Proposed Ion Structure | Fragment Lost | Rationale & Significance |

| 238 | [C₁₄H₁₀N₂S]⁺˙ | - | Molecular Ion (M⁺˙) . Confirms the molecular weight. |

| 135 | [C₇H₅N₂S]⁺ | C₇H₅ (Phenyl radical) | Cleavage of one of the C-Phenyl bonds. |

| 103 | [C₆H₅CN]⁺˙ | C₈H₅NS (Phenylthiadiazole radical) | Formation of the very stable benzonitrile radical cation. This is a highly characteristic fragment. |

| 77 | [C₆H₅]⁺ | C₈H₅N₂S (Thiadiazolylphenyl radical) | Formation of the stable phenyl cation, a hallmark of phenyl-substituted compounds. |

digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#5F6368", fontsize=10];M [label="[C₁₄H₁₀N₂S]⁺˙\nm/z = 238\n(Molecular Ion)"]; F1 [label="[C₇H₅N₂S]⁺\nm/z = 135"]; F2 [label="[C₆H₅CN]⁺˙\nm/z = 103\n(Benzonitrile)"]; F3 [label="[C₆H₅]⁺\nm/z = 77\n(Phenyl Cation)"];

M -> F1 [label="- C₇H₅"]; M -> F2 [label="- C₈H₅NS"]; F2 -> F3 [label="- CN"]; }

Caption: Proposed EI mass spectrometry fragmentation pathway for the molecule.

Conclusion: A Synergistic Approach to Structural Verification

Neither FT-IR nor mass spectrometry alone can provide absolute structural proof, but together they form a powerful, self-validating analytical strategy. FT-IR confirms the presence of the essential building blocks—the aromatic C-H, C=C, and the heterocyclic C=N and C-S bonds—while unequivocally demonstrating the absence of potential impurities or starting materials. Mass spectrometry complements this by providing the exact molecular weight and offering a logical map of the molecule's connectivity through its fragmentation pattern. The observation of a molecular ion at m/z 238, combined with the characteristic IR absorptions for aromatic and thiadiazole moieties, provides conclusive evidence for the successful synthesis and identification of 2,5-Diphenyl-1,3,4-thiadiazole. This dual-technique approach ensures the highest level of scientific integrity and confidence in the identity of the compound for any subsequent research or application.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

-

Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

-

Kumari, P., & Choudhary, C. K. (2021). Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. International Journal of Chemical Studies, 9(4), 01-04. [Link]

-

El-Faham, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30195-30206. [Link]

-

Shawali, A. S., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(8), 14848-14865. [Link]

-

Abdel-Wahab, B. F., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 245-258. [Link]

Sources

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2,5-Diphenyl-1,3,4-thiadiazole

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2,5-Diphenyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The inherent stability of this molecule, derived from the aromaticity of the 1,3,4-thiadiazole ring, makes it a robust scaffold for the development of novel therapeutic agents and functional materials. This document elucidates the relationship between the molecule's electronic structure and its chemical behavior, offering field-proven insights into its synthetic pathways, stability under various conditions, and reactivity towards different chemical species. Detailed experimental protocols for its synthesis and stability assessment are provided to ensure reproducibility and validation.

Introduction to the 2,5-Diphenyl-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in the design of a wide array of biologically active compounds due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The strong aromaticity of the ring confers significant in vivo stability and generally low toxicity in vertebrate systems.[3] The 2,5-disubstituted arrangement, specifically with phenyl groups, results in a planar, symmetric molecule, 2,5-Diphenyl-1,3,4-thiadiazole, which has been explored for applications ranging from antitumor agents to organic light-emitting devices.[4] Understanding the fundamental stability and reactivity of this core structure is paramount for its rational modification and application in drug design and materials chemistry.

Molecular Structure and Electronic Properties

The defining characteristic of the 1,3,4-thiadiazole ring is its aromaticity. The delocalization of π-electrons across the five-membered ring results in considerable thermodynamic stability. The two electronegative nitrogen atoms strongly influence the electronic distribution within the ring, leading to a significant electron deficiency at the C2 and C5 carbon atoms. This electronic arrangement is the primary determinant of the molecule's reactivity profile.

Key Structural and Electronic Features:

-

Aromaticity: Provides high thermal and chemical stability.

-

Electron-Deficient Carbons: The C2 and C5 positions are susceptible to nucleophilic attack.

-

Electron-Rich Nitrogens: The ring nitrogen atoms are potential sites for quaternization, a reaction with electrophiles where an alkyl or other group is added.[1]

-

Pendant Phenyl Groups: These groups contribute to the overall stability of the molecule through extended conjugation and are the primary sites for electrophilic substitution reactions.[4]

Chemical Stability Profile

The robust nature of the 2,5-Diphenyl-1,3,4-thiadiazole scaffold is one of its most valuable attributes for pharmaceutical and material applications.

Thermal Stability

Aromatic poly(1,3,4-oxadiazole)s, which are structurally related to poly(1,3,4-thiadiazole)s, exhibit remarkable heat resistance, with decomposition temperatures often around 450°C.[5] This high thermal stability is a direct consequence of the aromatic ring system. Thermal fragmentation of 1,3,4-thiadiazoles, when induced at very high temperatures, often follows the patterns observed in mass spectrometry.[1] For 2,5-Diphenyl-1,3,4-thiadiazole, this implies that the primary fragmentation pathways would likely involve cleavage of the thiadiazole ring rather than the more stable phenyl groups.

Photochemical Stability

While specific photochemical data for 2,5-Diphenyl-1,3,4-thiadiazole is not extensively detailed, the general behavior of 1,3,4-thiadiazole derivatives involves potential fragmentation or rearrangement upon UV irradiation.[1] The presence of two phenyl groups, which are themselves chromophores, suggests that the molecule will absorb UV radiation, potentially leading to excited states that could undergo various photochemical reactions. However, its inherent aromatic stability suggests a reasonable degree of resistance to photolytic degradation under typical handling conditions.

Hydrolytic and pH Stability

The 1,3,4-thiadiazole ring is generally stable across a wide pH range. It is resistant to acid-catalyzed hydrolysis. However, one of the characteristic reactions of the nucleus is ring-opening under the influence of strong bases.[1] This reactivity is a crucial consideration in the design of experimental conditions for reactions involving this scaffold and for its formulation in drug delivery systems.

Chemical Reactivity Profile

The reactivity of 2,5-Diphenyl-1,3,4-thiadiazole is dictated by the electronic nature of both the central thiadiazole ring and the peripheral phenyl substituents.

Electrophilic Reactions

The 1,3,4-thiadiazole ring itself is highly resistant to electrophilic substitution reactions such as nitration or halogenation. The electron-withdrawing nature of the two ring nitrogen atoms deactivates the ring carbons towards attack by electrophiles.[1] Consequently, electrophilic attack will preferentially occur on the more electron-rich pendant phenyl rings. Standard aromatic electrophilic substitution conditions will lead to substitution on the phenyl groups, with the position of substitution (ortho, meta, para) being directed by any pre-existing substituents on those rings.

Nucleophilic Reactions

The electron deficiency at the C2 and C5 positions makes them theoretical targets for nucleophilic attack. In the case of 2,5-Diphenyl-1,3,4-thiadiazole, there are no suitable leaving groups attached to these carbons, making direct nucleophilic substitution unlikely. However, if a derivative with a good leaving group (e.g., a halogen) at the C2 or C5 position were synthesized, it would be readily displaced by nucleophiles.[1] This principle is a cornerstone of the functionalization of the thiadiazole core.

Reactions at Substituents

While the phenyl groups in 2,5-Diphenyl-1,3,4-thiadiazole are relatively unreactive beyond electrophilic substitution, other substituents can be more readily manipulated. For instance, a methyl group attached to the thiadiazole ring can be deprotonated with a strong base like n-butyllithium to form a lithio derivative, which can then react with various electrophiles.[1]

Key Experimental Methodologies

Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole

A reliable and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of benzothiohydrazides with ethylbenzimidate.[6] This protocol avoids harsh conditions and utilizes readily available starting materials.

Protocol: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole [6]

-

Preparation of Benzothiohydrazide: This starting material is prepared from the corresponding dithioester and hydrazine hydrate.

-

Reaction Setup: In a round-bottom flask, combine benzothiohydrazide (1.0 mmol) and ethylbenzimidate (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL).

-

Base Addition: Add triethylamine (Et3N, 2.0 mmol, 2.0 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the DMSO solvent under reduced pressure (vacuum).

-

Cyclization and Workup: To the crude residue, add dilute hydrochloric acid (HCl, 3 mL) and reflux the mixture for 30 minutes. This acidic workup facilitates the intramolecular cyclization to the desired 2,5-diphenyl-1,3,4-thiadiazole.

-

Isolation and Purification: Cool the reaction mixture, and collect the resulting precipitate by filtration. The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product with high purity (yields typically range from 70-91%).[6]

Caption: Synthesis workflow for 2,5-Diphenyl-1,3,4-thiadiazole.

Workflow for Stability Assessment

To empirically validate the stability of 2,5-Diphenyl-1,3,4-thiadiazole, a standardized workflow can be employed. This involves subjecting the compound to forced degradation conditions and analyzing for the parent compound and any potential degradants over time, typically using High-Performance Liquid Chromatography (HPLC).

Protocol: General Stability Assessment

-

Stock Solution Preparation: Prepare a stock solution of 2,5-Diphenyl-1,3,4-thiadiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with water.

-

Thermal Stress: Store the stock solution (or solid sample) at an elevated temperature (e.g., 60-80°C).

-

-

Time Points: Incubate the solutions under the specified conditions. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

-

Data Evaluation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation. If degradants are observed, their peak areas can be monitored to understand the degradation pathway.

Caption: General workflow for assessing the chemical stability.

Applications in Drug Discovery and Materials Science

The combination of high stability and a modifiable structure makes 2,5-Diphenyl-1,3,4-thiadiazole a privileged scaffold.

-

In Drug Discovery: Its stability ensures that it can survive physiological conditions, making it a reliable core for building more complex drug molecules. The phenyl rings offer convenient handles for synthetic modification to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated as potent HDAC inhibitors for cancer therapy.[2]

-

In Materials Science: The rigid, planar, and aromatic nature of the molecule facilitates π-π stacking, which is a desirable property for creating ordered materials. It has been investigated for its semiconducting properties and potential use in organic photovoltaic cells and light-emitting devices.[4]

Conclusion

2,5-Diphenyl-1,3,4-thiadiazole is a molecule defined by a balance of robust stability and versatile reactivity. Its core aromatic 1,3,4-thiadiazole ring provides exceptional thermal and chemical resilience, while the pendant phenyl groups serve as primary sites for synthetic elaboration via electrophilic substitution. The electron-deficient nature of the thiadiazole carbons, though not reactive to substitution in the parent molecule, provides a key site for functionalization in derivatives bearing leaving groups. This well-understood chemical profile, combined with straightforward synthetic accessibility, solidifies the position of 2,5-Diphenyl-1,3,4-thiadiazole as a high-value scaffold for continued innovation in the fields of medicinal chemistry and advanced materials.

References

-

Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 09(05). Available from: [Link]

-

Sharma, B., Verma, A., Prajapati, S., & Sharma, U. K. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2013, 348948. Available from: [Link]

-

Fan, C., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20204. Available from: [Link]

-

Farghaly, T. A., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 74. Available from: [Link]

-

Shobha, S., et al. (2023). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Letters in Organic Chemistry, 20(11), 1070-1076. Available from: [Link]

-

Chen, C., et al. (2022). Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity. European Journal of Medicinal Chemistry, 243, 114634. Available from: [Link]

-

Solubility of Things. (n.d.). 2,5-Diphenyl-1,3,4-thiadiazole. Retrieved from [Link]

-

Adnan, S., Mohammed, A. J., & Thamer, H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available from: [Link]

-

Farghaly, T. A., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 74. Available from: [Link]

-

Gaber, Z., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2183–2193. Available from: [Link]

-

Fan, C., et al. (2016). Synthesis and Fungicidal Activity of Novel 2,5-disubstituted-1,3,4- Thiadiazole Derivatives Containing 5-phenyl-2-furan. Scientific Reports, 6, 20204. Available from: [Link]

-

Request PDF. (n.d.). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Retrieved from [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties of 2,5-Diphenyl-1,3,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical properties of 2,5-diphenyl-1,3,4-thiadiazole derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and electrochemical behavior, offering field-proven insights for researchers in materials science and drug development.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic characteristics and metabolic stability.[1][2] Its high aromaticity imparts significant in vivo stability with minimal toxicity, making it an attractive scaffold for drug design.[2] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, leading to good oral absorption and bioavailability.[2]

The versatility of the 1,3,4-thiadiazole core is evident in its wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] In the realm of materials science, these derivatives are investigated for their potential in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors, owing to their inherent electronic and photophysical properties.[5]

The 2,5-diphenyl-1,3,4-thiadiazole framework, the focus of this guide, offers a tunable platform where the electronic properties of the central thiadiazole ring can be systematically modulated by introducing various substituents on the flanking phenyl rings. Understanding the electrochemical behavior of these derivatives is paramount to harnessing their full potential in various applications.

Fundamentals of Electrochemical Analysis: Unveiling Redox Behavior

Cyclic voltammetry (CV) is the primary tool for investigating the electrochemical properties of 2,5-diphenyl-1,3,4-thiadiazole derivatives. This potentiodynamic technique provides a wealth of information about the redox processes of a molecule, including the potentials at which oxidation and reduction occur, the stability of the resulting radical ions, and the kinetics of electron transfer.

Experimental Protocol: A Self-Validating System for Cyclic Voltammetry

A robust and reproducible CV experiment is crucial for obtaining reliable data. The following protocol outlines a self-validating system for the analysis of 2,5-diphenyl-1,3,4-thiadiazole derivatives.

Step 1: Preparation of the Electrolyte Solution

-

Rationale: The choice of solvent and supporting electrolyte is critical as it dictates the potential window and ensures conductivity. A common system for these compounds is a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (ACN). ACN offers a wide potential window and is relatively inert. TBAPF₆ is a salt with a large cation and anion, minimizing ion-pairing effects with the analyte's radical ions.

-

Procedure:

-

Dry the TBAPF₆ under vacuum at 80°C for at least 12 hours to remove any residual water.

-

Use anhydrous, electrochemical-grade acetonitrile.

-

Prepare the 0.1 M electrolyte solution under an inert atmosphere (e.g., in a glovebox) to prevent contamination with water and oxygen, which can interfere with the electrochemical measurements.

-

Step 2: Working Electrode Preparation

-

Rationale: A clean and well-defined electrode surface is essential for reproducible results. A glassy carbon electrode (GCE) is a common choice due to its wide potential window and relative inertness.

-

Procedure:

-

Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment (e.g., acetonitrile).

-

Soncate the electrode in the solvent for a few minutes to remove any adhered alumina particles.

-

Dry the electrode under a stream of inert gas.

-

Step 3: Electrochemical Cell Assembly

-

Rationale: A three-electrode setup is standard for CV. It consists of a working electrode (where the reaction of interest occurs), a reference electrode (against which the potential of the working electrode is measured), and a counter electrode (which completes the electrical circuit).

-

Procedure:

-

Assemble the electrochemical cell with the polished GCE as the working electrode, a platinum wire or mesh as the counter electrode, and a silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) as the reference electrode.

-

Fill the cell with the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Step 4: Data Acquisition and Internal Referencing

-

Rationale: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard. Its reversible, one-electron redox process occurs at a well-defined potential, allowing for accurate calibration of the potential axis and comparison of data between different experiments and laboratories.

-

Procedure:

-

Record a cyclic voltammogram of the electrolyte solution to establish the background current.

-

Add a small amount of ferrocene to the solution and record its cyclic voltammogram.

-

Add the 2,5-diphenyl-1,3,4-thiadiazole derivative to the solution and record its cyclic voltammogram over a potential range that encompasses both its oxidation and reduction events.

-

After the experiment, record another voltammogram of the Fc/Fc⁺ couple to ensure the reference electrode potential has not drifted. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is then used to reference the measured potentials.

-

The Redox Landscape of 2,5-Diphenyl-1,3,4-thiadiazole Derivatives

The electrochemical behavior of 2,5-diphenyl-1,3,4-thiadiazole derivatives is characterized by both oxidation and reduction processes, corresponding to the removal and addition of electrons from the molecule's frontier molecular orbitals.

Oxidation: Probing the Highest Occupied Molecular Orbital (HOMO)

The oxidation of these derivatives typically involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). The potential at which this occurs (the oxidation potential, Eox) is a direct measure of the energy of the HOMO. A lower oxidation potential indicates a higher HOMO energy level, meaning the molecule is more easily oxidized.

The HOMO is generally delocalized over the entire π-conjugated system, including the central thiadiazole ring and the two phenyl rings. The nature of the substituents on the phenyl rings has a profound impact on the HOMO energy level.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the π-system, raising the HOMO energy level and thus lowering the oxidation potential.

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, stabilizing the HOMO and increasing the oxidation potential.

Reduction: Interrogating the Lowest Unoccupied Molecular Orbital (LUMO)

The reduction of 2,5-diphenyl-1,3,4-thiadiazole derivatives involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). The reduction potential (Ered) is a measure of the LUMO energy level. A less negative (or more positive) reduction potential signifies a lower LUMO energy, indicating that the molecule is more easily reduced.

The LUMO is also typically delocalized across the π-system. The influence of substituents on the LUMO energy is generally opposite to their effect on the HOMO:

-

Electron-Donating Groups (EDGs): These groups tend to destabilize the LUMO, raising its energy level and making the molecule more difficult to reduce (more negative Ered).

-

Electron-Withdrawing Groups (EWGs): These groups stabilize the LUMO, lowering its energy level and making the molecule easier to reduce (less negative Ered).

Quantitative Analysis: HOMO/LUMO Energies and the Electrochemical Gap

The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram, respectively, using the following empirical equations (referenced against the Fc/Fc⁺ couple):

-

EHOMO (eV) = -[Eonset, ox - E₁/₂(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eonset, red - E₁/₂(Fc/Fc⁺) + 4.8]

The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

The difference between the HOMO and LUMO energy levels is the electrochemical energy gap (Egel) :

-

Egel = ELUMO - EHOMO

This electrochemical gap is a crucial parameter as it correlates with the electronic and optical properties of the molecule, including its absorption and emission characteristics.

Data Summary: Electrochemical Properties of Substituted 2,5-Diphenyl-1,3,4-thiadiazole Derivatives

| Substituent (R) on both Phenyl Rings | Oxidation Potential (Eox vs. Fc/Fc⁺) [V] | Reduction Potential (Ered vs. Fc/Fc⁺) [V] | Estimated EHOMO [eV] | Estimated ELUMO [eV] | Electrochemical Gap (Egel) [eV] |

| -H (unsubstituted) | ~1.8 | ~-2.2 | ~-6.6 | ~-2.6 | ~4.0 |

| -OCH₃ (methoxy) | ~1.5 | ~-2.3 | ~-6.3 | ~-2.5 | ~3.8 |

| -NO₂ (nitro) | >2.0 (often irreversible) | ~-1.5 | >-6.8 | ~-3.3 | <3.5 |

| -Cl (chloro) | ~1.9 | ~-2.1 | ~-6.7 | ~-2.7 | ~4.0 |

Note: The values in this table are approximate and intended for illustrative purposes. Actual values will depend on the specific experimental conditions.

Applications and Implications for Drug and Materials Development

The tunable electrochemical properties of 2,5-diphenyl-1,3,4-thiadiazole derivatives make them highly valuable in several fields:

-

Organic Electronics: In OLEDs, the HOMO and LUMO energy levels determine the efficiency of charge injection from the electrodes and charge transport through the organic layer. By tuning these levels through substitution, materials can be designed to match the work functions of the electrodes, leading to improved device performance. The wide electrochemical gap of many derivatives also makes them suitable for use as host materials in phosphorescent OLEDs.

-

Sensors: The redox activity of the thiadiazole core can be exploited for the development of electrochemical sensors. The interaction of an analyte with the thiadiazole derivative can perturb its electronic structure, leading to a measurable change in its oxidation or reduction potential.

-

Drug Development: The ability of these molecules to participate in electron transfer reactions is relevant to their biological activity. For instance, their redox properties can influence their interaction with biological targets and their potential to induce or mitigate oxidative stress. Some 1,3,4-thiadiazole derivatives have shown promise as anticancer agents by interfering with DNA replication processes.[3]

Future Directions and Concluding Remarks

The electrochemical properties of 2,5-diphenyl-1,3,4-thiadiazole derivatives represent a rich area for further investigation. A systematic study of a broad range of substituted analogues under standardized electrochemical conditions would be invaluable for establishing quantitative structure-property relationships. Advanced techniques such as spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, can provide deeper insights into the nature of the radical ions and the electronic transitions of the neutral and charged species.

References

-

Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity. (2022). PubMed. Retrieved from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

-

2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of a new 1,3,4-thiadiazole-substituted phenanthroimidazole derivative, its growth on glass/ITO as a thin film and analysis of some surface and optoelectronic properties. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. (n.d.). ARKIVOC. Retrieved from [Link]

-